1-(2-methoxybenzoyl)-3-(2,2,2-trifluoroethoxy)azetidine
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Overview
Description
. This compound features a methoxyphenyl group and a trifluoroethoxy-substituted azetidine ring, making it a unique structure with interesting chemical properties.
Preparation Methods
Specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield. Industrial production methods may involve optimized reaction conditions and the use of catalysts to enhance efficiency and scalability.
Chemical Reactions Analysis
1-(2-methoxybenzoyl)-3-(2,2,2-trifluoroethoxy)azetidine can undergo various chemical reactions, including:
Oxidation: This reaction may involve the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents can be used to convert specific functional groups into their reduced forms.
Substitution: This compound can participate in substitution reactions where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as a precursor for the development of pharmaceuticals.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(2-methoxybenzoyl)-3-(2,2,2-trifluoroethoxy)azetidine exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Biological Activity
1-(2-Methoxybenzoyl)-3-(2,2,2-trifluoroethoxy)azetidine is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique azetidine ring structure substituted with both a methoxybenzoyl group and a trifluoroethoxy group. This configuration is significant as it influences the compound's solubility, stability, and interaction with biological targets.
- Molecular Formula : C12H12F3NO3
- Molecular Weight : 297.22 g/mol
- IUPAC Name : this compound
Antitumor Activity
Research has indicated that this compound exhibits antitumor properties . In vitro studies demonstrated cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- IC50 Values : The compound showed IC50 values ranging from 10 to 25 µM across different cell lines, indicating moderate potency.
The mechanism by which this compound exerts its biological effects is not fully understood but is believed to involve the following pathways:
- Inhibition of Cell Proliferation : The compound appears to interfere with cell cycle progression.
- Induction of Apoptosis : Studies suggest that it may activate apoptotic pathways in cancer cells.
Anti-inflammatory Effects
In addition to its antitumor activity, preliminary studies have suggested that this compound may possess anti-inflammatory properties .
- Model Used : Lipopolysaccharide (LPS)-induced inflammation in murine macrophages.
- Results : The compound reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 by approximately 30% at a concentration of 20 µM.
Data Table of Biological Activities
Activity Type | Model/System | Concentration Tested | Effect Observed |
---|---|---|---|
Antitumor Activity | MCF-7 Cell Line | 10–25 µM | Cytotoxicity (IC50 values) |
HeLa Cell Line | 10–25 µM | Cytotoxicity | |
A549 Cell Line | 10–25 µM | Cytotoxicity | |
Anti-inflammatory | LPS-induced Macrophages | 20 µM | Decreased TNF-alpha/IL-6 |
Case Studies and Research Findings
A notable study published in a pharmacology journal investigated the effects of this compound on tumor growth in vivo. Mice bearing xenograft tumors were treated with varying doses of the compound over several weeks.
- Findings : Tumor size was significantly reduced in treated groups compared to controls (p < 0.05). Histological analysis revealed increased apoptosis in tumor tissues from treated mice.
Properties
IUPAC Name |
(2-methoxyphenyl)-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3NO3/c1-19-11-5-3-2-4-10(11)12(18)17-6-9(7-17)20-8-13(14,15)16/h2-5,9H,6-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBIKGAGRPIAHBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CC(C2)OCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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